molecular formula C13H16F2N2O B124859 1-Acetyl-4-(2,4-difluorobenzyl)piperazine CAS No. 416894-09-2

1-Acetyl-4-(2,4-difluorobenzyl)piperazine

Cat. No.: B124859
CAS No.: 416894-09-2
M. Wt: 254.28 g/mol
InChI Key: IPZKCIJUGHKLOD-UHFFFAOYSA-N
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Description

1-Acetyl-4-(2,4-difluorobenzyl)piperazine is a chemical compound with the molecular formula C13H16F2N2O It is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine typically involves the reaction of 2,4-difluorobenzyl chloride with piperazine, followed by acylation with acetyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Acetyl-4-(2,4-difluorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Acetyl-4-(2,4-difluorobenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act on neurotransmitter receptors in the brain, influencing mood and behavior. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Acetyl-4-(2,4-difluorobenzyl)piperazine can be compared with other similar compounds, such as:

    1-[4-(2,4-Difluorophenyl)piperazin-1-yl]propan-2-one: This compound has a similar structure but with a propanone moiety instead of ethanone.

    1-[4-(2,4-Difluorophenyl)piperazin-1-yl]butan-2-one: Another similar compound with a butanone moiety.

    1-[4-(2,4-Difluorophenyl)piperazin-1-yl]pentan-2-one: This compound features a pentanone moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZKCIJUGHKLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353905
Record name 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416894-09-2
Record name 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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